3-(Methylthio)-4-nitrophenol
CAS No.: 771-94-8
Cat. No.: VC4518863
Molecular Formula: C7H7NO3S
Molecular Weight: 185.2
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 771-94-8 |
---|---|
Molecular Formula | C7H7NO3S |
Molecular Weight | 185.2 |
IUPAC Name | 3-methylsulfanyl-4-nitrophenol |
Standard InChI | InChI=1S/C7H7NO3S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3 |
Standard InChI Key | MAHRYQFYCWBISP-UHFFFAOYSA-N |
SMILES | CSC1=C(C=CC(=C1)O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
3-(Methylthio)-4-nitrophenol is a monosubstituted phenolic compound with a nitro group and a methylthio group occupying adjacent positions on the aromatic ring. Its systematic IUPAC name, 3-methylsulfanyl-4-nitrophenol, reflects this substitution pattern. The compound’s structural formula (C₇H₇NO₃S) and key identifiers are summarized below:
Property | Value | Source |
---|---|---|
CAS Registry Number | 771-94-8 | |
Molecular Formula | C₇H₇NO₃S | |
Molecular Weight | 185.2 g/mol | |
SMILES | CSC1=C(C=CC(=C1)O)N+[O-] | |
InChI Key | MAHRYQFYCWBISP-UHFFFAOYSA-N | |
PubChem Compound ID | 44185702 |
The methylthio group contributes to the compound’s electron-donating effects, while the nitro group exerts strong electron-withdrawing properties, creating a polarized aromatic system. This electronic configuration influences its reactivity in redox reactions and interactions with biological systems .
Physicochemical Properties
The compound exhibits distinct physical and chemical traits that underscore its stability and solubility profile:
Property | Value | Source |
---|---|---|
Density | 1.42 ± 0.1 g/cm³ | |
Melting Point | 175–176°C | |
Boiling Point | 352.3 ± 37.0°C | |
pKa | 6.89 ± 0.10 | |
Solubility | Not publicly available |
The relatively high melting and boiling points suggest strong intermolecular forces, likely due to hydrogen bonding between the phenolic -OH group and the nitro oxygen atoms. The pKa of 6.89 indicates moderate acidity, comparable to other nitrophenols, which facilitates deprotonation under physiological or environmental conditions . Solubility data remains undisclosed in public literature, posing challenges for formulating aqueous solutions in laboratory settings.
Synthesis and Production
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Nitration of 3-(Methylthio)phenol: Direct nitration using nitric acid or mixed acids could introduce the nitro group at the para position relative to the methylthio group.
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Thioether Functionalization: Reaction of 4-nitrophenol with methylthiolating agents, such as methyl disulfide or methanesulfenyl chloride, under basic conditions.
These methods would require stringent control of reaction parameters to avoid over-nitration or oxidative degradation of the thioether group. Commercial suppliers like Vulcanchem and LGC Standards list the compound as a research-grade material, implying small-scale production under controlled conditions .
Applications and Research Utility
Analytical Reference Standards
Deuterated analogs, such as 3-Methyl-d₃-4-nitrophenol-2,5,6-d₃ (Molecular Formula: C₇²H₆HN O₃; Molecular Weight: 159.17 g/mol), are synthesized for use as internal standards in quantitative mass spectrometry. These isotopically labeled variants enable precise quantification of the parent compound in complex matrices, such as environmental samples or biological fluids .
Environmental Chemistry Studies
Although no direct studies on 3-(methylthio)-4-nitrophenol’s biodegradation exist, research on structurally similar compounds like 3-methyl-4-nitrophenol (a fenitrothion degradation product) offers insights. In Burkholderia sp. strain SJ98, 3-methyl-4-nitrophenol undergoes monooxygenation to methyl-1,4-benzoquinone (MBQ), followed by reduction to methylhydroquinone (MHQ) before ring cleavage . By analogy, 3-(methylthio)-4-nitrophenol may follow a comparable pathway, with the methylthio group influencing enzyme specificity and reaction kinetics.
Analytical Detection Methods
Chromatographic Techniques
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ ~300 nm) is suitable for separating nitroaromatic compounds.
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Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization (e.g., silylation) enhances volatility for GC-MS analysis, with deuterated analogs serving as retention time markers .
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR): ¹H NMR would reveal aromatic proton signals split by adjacent substituents, while ¹³C NMR identifies carbon environments influenced by the nitro and methylthio groups.
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Infrared Spectroscopy (IR): Stretching vibrations for -NO₂ (~1520 cm⁻¹) and -S-CH₃ (~700 cm⁻¹) provide functional group confirmation.
Environmental and Toxicological Considerations
As a nitroaromatic compound, 3-(methylthio)-4-nitrophenol may exhibit environmental persistence and toxicity akin to its analogs. Key considerations include:
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Bioaccumulation Potential: The lipophilic thioether group could enhance membrane permeability, raising concerns about bioaccumulation in aquatic organisms.
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Microbial Degradation: While no specific studies exist, enzymatic systems capable of degrading 3-methyl-4-nitrophenol (e.g., PnpA monooxygenase in Burkholderia sp.) might adapt to metabolize the thioether variant, albeit with reduced efficiency due to sulfur’s steric and electronic effects .
Future Research Directions
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Synthetic Methodology: Elucidating optimized synthesis routes to improve yield and purity.
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Biodegradation Pathways: Investigating microbial strains or enzymatic systems capable of cleaving the methylthio-nitroaromatic structure.
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Ecotoxicity Profiling: Assessing acute and chronic effects on model organisms to inform risk assessments.
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